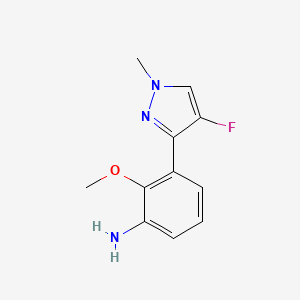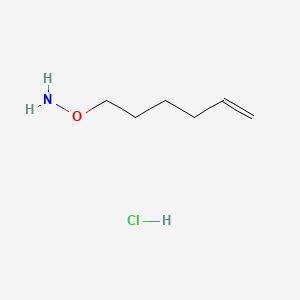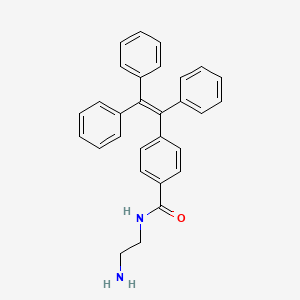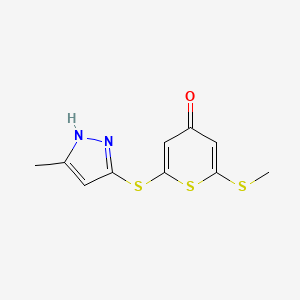
Bis(p-tolylthio)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-tolylthio)methane: is an organic compound characterized by the presence of two p-tolylthio groups attached to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(p-tolylthio)methane can be synthesized through the reaction of p-thiocresol with formaldehyde under acidic conditions. The general procedure involves mixing p-thiocresol with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(p-tolylthio)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(p-tolylthio)methane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry .
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds can interact with biological targets, leading to various therapeutic effects.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents due to their biological activities. Further research is needed to explore their efficacy and safety in medical applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of bis(p-tolylthio)methane involves its interaction with molecular targets through its thioether groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their structure and function. The specific pathways and targets involved depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(2-pyridylthio)methane: Similar in structure but contains pyridylthio groups instead of p-tolylthio groups.
Bis(indolyl)methane: Contains indolyl groups and is known for its biological activities, including anticancer properties.
Bis(pyrazolyl)methane: Contains pyrazolyl groups and is used in coordination chemistry and as a ligand.
Uniqueness: Bis(p-tolylthio)methane is unique due to the presence of p-tolylthio groups, which impart specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C15H16S2 |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C15H16S2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
MGPBMQMFPKAALA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
